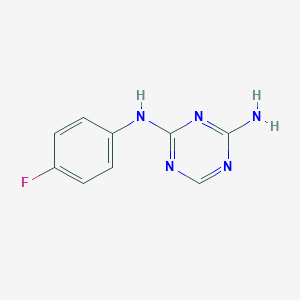

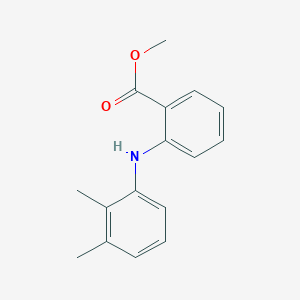

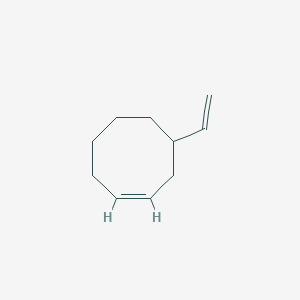

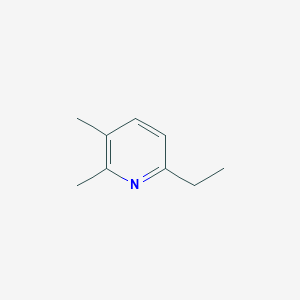

![molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5](/img/structure/B74075.png)

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Overview

Description

Synthesis Analysis

The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione and its derivatives has been explored through various synthetic routes. For example, Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting a facile pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a closely related compound with pharmacological interest (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. Lazic et al. (2017) conducted a comprehensive study on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing detailed insights into the molecular structure through single-crystal X-ray diffraction and theoretical calculations (Lazic et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives has been a subject of interest due to their potential in forming novel compounds with enhanced biological activities. Rashevskii et al. (2020) studied the enhanced reactivity of certain spirocyclic compounds in the Castagnoli-Cushman reaction with imines, indicating the versatility of these compounds in synthetic chemistry (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives have been explored in terms of their crystalline structure and intermolecular interactions. For instance, Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures by single crystal X-ray crystallography, revealing insights into their physical properties (Jiang & Zeng, 2016).

Scientific Research Applications

Anxiolytic Activity : A study conducted by Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione with potential anxiolytic activity, one of which showed weak affinity for the 5-HT1A receptor (Kossakowski et al., 1998).

Muscarinic Agonists : Ishihara et al. (1992) reported the synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists, with one compound showing M1 selectivity and potential for reversing CO2-induced impairment of passive avoidance response (Ishihara et al., 1992).

Crystal Packing and Conformational Preferences : Lazić et al. (2022) analyzed two spirohydantoin derivatives, incorporating a halogenated benzoyl group, through crystallography and computational studies, examining their conformational and crystal packing preferences (Lazić et al., 2022).

Supramolecular Outcomes of Fluorination : Simić et al. (2021) studied spirohydantoin-based compounds, examining the cooperative effects of intermolecular interactions and their supramolecular architectures in crystal structures (Simić et al., 2021).

Anticonvulsant Properties : Madaiah et al. (2012) synthesized novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives and evaluated them for anticonvulsant activity, with several compounds showing significant protective effects in seizure tests (Madaiah et al., 2012).

Hypoglycemic Activity : A study by Iqbal et al. (2012) on spiroimidazolidine-2,4-diones demonstrated excellent hypoglycemic activity in animal models, with one compound showing a higher activity compared to a standard diabetes drug (Iqbal et al., 2012).

Safety and Hazards

The safety information for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGADWVQZLQNWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622493 | |

| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |

CAS RN |

1463-48-5 | |

| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.